Scientific Field: Entomology, Nanotechnology
Summary of Application: Methoxyfenozide was used in a series of experiments as a hydrophobic insect growth regulator delivered via biopolymeric nanoparticles synthesized from zein, a biodegradable maize protein.
Methods of Application: The positively charged zein nanoparticles, both empty and loaded with methoxyfenozide, were compared to the formulated product, Intrepid 2F, as a foliar spray in-field on soybean.
Results: Regression analysis found no differences in mortality slopes between positively charged zein nanoparticles loaded with methoxyfenozide [(+)ZNP(MFZ)] and Intrepid 2F, suggesting comparable efficacy of the synthesized nanoparticles to a commercial product.
Scientific Field: Molecular Biology, Nanotechnology
Summary of Application: Methoxyfenozide was loaded into fluorescent mesoporous silica nanoparticles (FL-SiO2 NPs) to control Plutella xylostella, a pest that causes severe damage to crops.
Methods of Application: Two different-sized methoxyfenozide-loaded nanoparticles (Me@FL-SiO2 NPs-70 nm, Me@FL-SiO2 NPs-150 nm) were prepared, with loading content 15% and 16%.
Methoxyfenozide is a synthetic compound belonging to the diacylhydrazine class of insecticides. It is primarily used as an insect growth regulator, specifically targeting lepidopteran larvae, such as moths and butterflies. The compound mimics the action of the molting hormone 20-hydroxyecdysone, inducing premature and lethal molting in these insects. This mechanism disrupts their normal development, leading to cessation of feeding and ultimately death .
The chemical formula of methoxyfenozide is C${20}$H${24}$N${2}$O${4}$, and it has a melting point range of 204 to 206.6 °C . It appears as a light brown liquid suspension with a weak characteristic odor and has a density of approximately 1.06 g/cm³ at 20 °C .
Methoxyfenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E) [, ]. It binds to the ecdysone receptor, triggering premature and abnormal molting in lepidopteran larvae. This disrupts their development and ultimately leads to death []. The selectivity of methoxyfenozide arises from its specific fit with the insect ecdysone receptor, having minimal impact on other insect groups or mammals due to differences in receptor structures [].
The metabolism of methoxyfenozide involves several key reactions, including:
These reactions facilitate the compound's breakdown in biological systems, primarily occurring in the liver after oral administration.
Methoxyfenozide exhibits high specificity for lepidopteran larvae, making it an effective tool in pest management. Its mode of action involves:
Studies have shown that methoxyfenozide has low acute toxicity to mammals and non-target arthropods, indicating its potential for use in Integrated Pest Management (IPM) strategies .
The synthesis of methoxyfenozide typically involves two main steps:
This method emphasizes recycling raw materials and minimizing waste, aligning with modern pesticide production standards.
Methoxyfenozide is primarily applied in agriculture as an insecticide targeting a variety of crops, including:
Its effectiveness against lepidopteran pests makes it a valuable component in pest control programs aimed at reducing crop damage while maintaining environmental safety .
Research indicates that methoxyfenozide can interact synergistically with other insecticides. For example, studies have shown that combining methoxyfenozide with spinetoram enhances its efficacy against certain pest strains like Spodoptera littoralis. The presence of piperonyl butoxide has also been observed to potentiate the toxicity of methoxyfenozide, indicating potential for improved pest control strategies when used in combination with other agents .
Methoxyfenozide shares structural and functional similarities with other insect growth regulators. Key compounds include:
Compound Name | Chemical Structure | Mode of Action | Unique Features |
---|---|---|---|
Tebufenozide | C${20}$H${23}$N${3}$O${4}$ | Ecdysone agonist; induces premature molting | Broad-spectrum activity against various insects |
Chromafenozide | C${22}$H${26}$N${2}$O${4}$ | Ecdysone receptor mimic; causes larval mortality | Effective against resistant pest populations |
Halofenozide | C${19}$H${21}$N${3}$O${4}$ | Similar action to ecdysone; disrupts growth | Targets specific lepidopteran species |
Methoxyfenozide is noted for its high potency and specificity compared to these compounds, making it particularly effective against lepidopteran larvae while exhibiting minimal toxicity to non-target species . This unique profile enhances its desirability in sustainable agricultural practices.
Environmental Hazard